(2S)-2-Amino-3-ethylpentanoic acid;hydrochloride
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Overview
Description
(2S)-2-Amino-3-ethylpentanoic acid;hydrochloride is an organic compound that belongs to the class of amino acids. It is a derivative of pentanoic acid, characterized by the presence of an amino group at the second carbon and an ethyl group at the third carbon. The hydrochloride form indicates that it is combined with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-ethylpentanoic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethylpentanoic acid and ammonia.
Amidation Reaction: The carboxylic acid group of 3-ethylpentanoic acid reacts with ammonia or an amine to form an amide intermediate.
Hydrolysis: The amide intermediate undergoes hydrolysis to yield the corresponding amino acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the amino acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation of precursors.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-ethylpentanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids.
Scientific Research Applications
(2S)-2-Amino-3-ethylpentanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-ethylpentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as a substrate or inhibitor, modulating biochemical pathways and physiological responses. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-methylpentanoic acid: Similar structure but with a methyl group instead of an ethyl group.
(2S)-2-Amino-3-phenylpropanoic acid: Contains a phenyl group instead of an ethyl group.
(2S)-2-Amino-3-hydroxybutanoic acid: Features a hydroxyl group instead of an ethyl group.
Uniqueness
(2S)-2-Amino-3-ethylpentanoic acid;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethyl group at the third carbon and the hydrochloride form enhance its solubility and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
(2S)-2-amino-3-ethylpentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-5(4-2)6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMUXXUCOCKXRV-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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